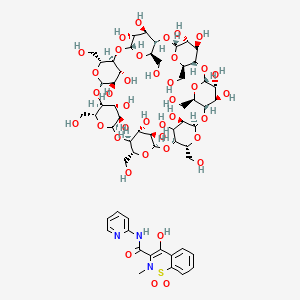
Piroxicam betadex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piroxicam betadex is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. It is used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound is a formulation that includes beta-cyclodextrin, which enhances the solubility and absorption of piroxicam, leading to faster onset of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piroxicam is synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)pyridine. This intermediate is then cyclized with sulfur and sodium hydroxide to yield piroxicam . The inclusion of beta-cyclodextrin in the formulation is achieved through complexation, where piroxicam is dissolved in a suitable solvent and mixed with beta-cyclodextrin under specific conditions to form the piroxicam betadex complex .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of piroxicam followed by its complexation with beta-cyclodextrin. The process includes dissolving piroxicam in a solvent, adding beta-cyclodextrin, and stirring the mixture under controlled temperature and pH conditions. The resulting complex is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piroxicam undergoes various chemical reactions, including:
Oxidation: Piroxicam can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of piroxicam can lead to the formation of its corresponding amine derivatives.
Substitution: Piroxicam can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
Piroxicam betadex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug-cyclodextrin complexation and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Mécanisme D'action
Piroxicam betadex exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meloxicam: Another oxicam NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID used for similar indications.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
Piroxicam betadex is unique due to its formulation with beta-cyclodextrin, which enhances its solubility and absorption. This leads to a faster onset of action compared to other similar compounds. Additionally, the inclusion of beta-cyclodextrin reduces gastrointestinal side effects commonly associated with NSAIDs .
Propriétés
Numéro CAS |
96684-40-1 |
|---|---|
Formule moléculaire |
C57H83N3O39S |
Poids moléculaire |
1466.3 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Clé InChI |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
SMILES isomérique |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
SMILES canonique |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
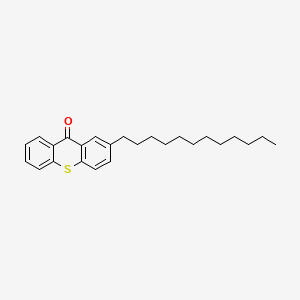

![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
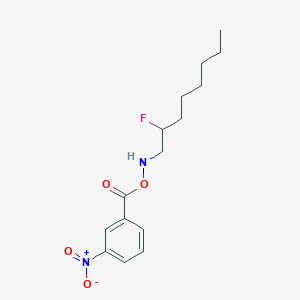
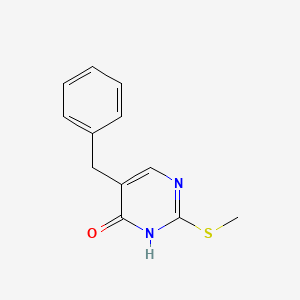
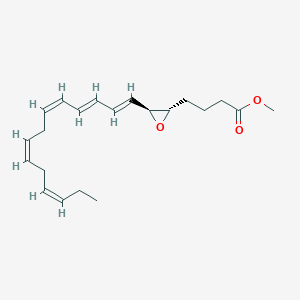


![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)


![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
